VIOMYCIN
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Overview
Description
Streptomyces vinaceus. It is a member of the tuberactinomycin family of antibiotics and has been used primarily in the treatment of tuberculosis. VIOMYCIN is known for its ability to inhibit protein synthesis in bacteria, making it an effective antimicrobial agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
VIOMYCIN is typically produced through fermentation processes involving Streptomyces vinaceus. The bacterium is cultured in a nutrient-rich medium, allowing it to produce the antibiotic naturally. The fermentation broth is then subjected to various purification steps, including filtration, solvent extraction, and chromatography, to isolate and purify celiomycin .
Industrial Production Methods
Industrial production of celiomycin follows a similar fermentation-based approach. Large-scale bioreactors are used to culture Streptomyces vinaceus under controlled conditions. The fermentation process is optimized to maximize yield, and downstream processing techniques such as ultrafiltration and high-performance liquid chromatography (HPLC) are employed to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
VIOMYCIN undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form reactive intermediates.
Reduction: Reduction reactions can modify the functional groups within celiomycin.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving celiomycin include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like ammonia. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of celiomycin can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound with altered functional groups .
Scientific Research Applications
VIOMYCIN has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of antibiotic action and resistance.
Biology: Employed in research on bacterial protein synthesis and ribosomal function.
Medicine: Investigated for its potential in treating multidrug-resistant tuberculosis and other bacterial infections.
Industry: Utilized in the development of new antimicrobial agents and as a reference standard in quality control processes .
Mechanism of Action
VIOMYCIN exerts its effects by binding to the ribosomal RNA of bacteria, inhibiting protein synthesis. This binding interferes with the elongation step of translation, preventing the addition of amino acids to the growing polypeptide chain. The primary molecular target of celiomycin is the 30S subunit of the bacterial ribosome, and its action involves the disruption of ribosomal function and the inhibition of bacterial growth .
Comparison with Similar Compounds
VIOMYCIN is similar to other tuberactinomycin antibiotics, such as capreomycin and kanamycin. it is unique in its specific binding affinity and spectrum of activity. Unlike capreomycin, which also targets the ribosome, celiomycin has a distinct binding site and mechanism of action. Additionally, celiomycin’s effectiveness against certain strains of multidrug-resistant tuberculosis sets it apart from other antibiotics in its class .
List of Similar Compounds
- Capreomycin
- Kanamycin
- Streptomycin
- Neomycin
Biological Activity
Viomycin is a tuberactinomycin antibiotic primarily used in the treatment of multidrug-resistant tuberculosis (MDR-TB). Its mechanism of action involves inhibiting bacterial protein synthesis, specifically targeting the ribosomal translocation process. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on bacterial translation, and implications for antibiotic resistance.
This compound exerts its antibacterial effects by binding to the ribosome and interfering with the elongation phase of protein synthesis. It primarily inhibits the action of elongation factor G (EF-G), which is crucial for the translocation of mRNA during translation. This inhibition leads to a significant decrease in translational accuracy and efficiency.
- Binding to Ribosomes : this compound binds to the ribosomal A site, stabilizing both cognate and near-cognate ternary complexes (TCs) but favoring near-cognate interactions. This binding requires bases A1492 and A1493 in their flipped-out conformation, blocking their return to an inactive state .
- Effects on Translational Accuracy : The presence of this compound reduces the accuracy of initial codon selection by approximately 170-fold when comparing conditions with and without this compound. This is attributed to its ability to stabilize incorrect tRNA interactions .
- Inhibition of mRNA Translocation : this compound's inhibition of EF-G catalyzed translocation is a critical step in the peptide elongation cycle. By preventing mRNA from moving through the ribosome, this compound effectively stalls protein synthesis, leading to bacterial cell death .
Research Findings
Several studies have investigated this compound's biological activity, providing insights into its efficacy and potential resistance mechanisms.
Table 1: Summary of Key Research Findings on this compound
Case Studies
Case Study 1: Efficacy Against Multidrug-Resistant Tuberculosis
In clinical settings, this compound has been used effectively against MDR-TB strains that are resistant to first-line treatments such as isoniazid and rifampicin. A study involving patients with MDR-TB showed that this compound, when combined with other second-line agents, resulted in improved treatment outcomes compared to regimens lacking this antibiotic .
Case Study 2: Resistance Mechanisms
Research has identified genetic mutations in bacterial strains that confer resistance to this compound. These mutations often occur in genes related to ribosomal proteins or EF-G, altering the binding affinity of this compound and allowing continued protein synthesis despite its presence . Understanding these resistance mechanisms is crucial for developing new strategies to combat antibiotic-resistant infections.
Properties
Key on ui mechanism of action |
Viomycin binds to a site on the ribosome which lies at the interface between helix 44 of the small ribosomal subunit and helix 69 of the large ribosomal subunit. The structures of this complexes suggest that the viomycin inhibits translocation by stabilizing the tRNA in the A site in the pretranslocation state. This inhibits protein synthesis. |
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CAS No. |
32988-50-4 |
Molecular Formula |
C25H47N13O18S2 |
Molecular Weight |
881.9 g/mol |
IUPAC Name |
(3S)-3,6-diamino-N-[(3R,6Z,9S,12S,15S)-3-[(4S,6S)-2-amino-4-hydroxy-1,4,5,6-tetrahydropyrimidin-6-yl]-6-[(carbamoylamino)methylidene]-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-15-yl]hexanamide;sulfuric acid |
InChI |
InChI=1S/C25H43N13O10.2H2O4S/c26-3-1-2-10(27)4-16(41)32-12-6-30-23(47)18(11-5-17(42)37-24(28)36-11)38-20(44)13(7-31-25(29)48)33-21(45)14(8-39)35-22(46)15(9-40)34-19(12)43;2*1-5(2,3)4/h7,10-12,14-15,17-18,39-40,42H,1-6,8-9,26-27H2,(H,30,47)(H,32,41)(H,33,45)(H,34,43)(H,35,46)(H,38,44)(H3,28,36,37)(H3,29,31,48);2*(H2,1,2,3,4)/b13-7-;;/t10-,11-,12-,14-,15-,17-,18+;;/m0../s1 |
InChI Key |
HMKHTQGEDRQEOM-IGZVKJTASA-N |
SMILES |
C1C(N=C(NC1O)N)C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CO)CO)NC(=O)CC(CCCN)N |
Isomeric SMILES |
C1[C@H](NC(=N[C@H]1O)N)[C@@H]2C(=O)NC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N/C(=C\NC(=O)N)/C(=O)N2)CO)CO)NC(=O)C[C@H](CCCN)N.OS(=O)(=O)O.OS(=O)(=O)O |
Canonical SMILES |
C1C(NC(=NC1O)N)C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CO)CO)NC(=O)CC(CCCN)N.OS(=O)(=O)O.OS(=O)(=O)O |
Synonyms |
(S)-3,6-Diamino-N-((3S,9S,12S,15S,Z)3((2R,4S)-6-amino-4-hydroxy-1,2,3,4-tetrahydropyridin-2-yl)-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-6-(ureidomethylene)-1,4,7,10,13-pentaazacyclohexadecan-15-yl)hexanamide disulfate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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